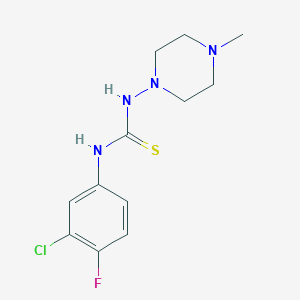
N-(4-fluorophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide
Descripción general
Descripción
FPB is a novel chemical compound that belongs to the class of benzamide derivatives. It was first synthesized in 2014 by a team of Chinese researchers led by Prof. Xianming Deng. Since then, FPB has been extensively studied for its potential therapeutic applications in various fields.
Mecanismo De Acción
The mechanism of action of FPB is not fully understood, but it is believed to involve the inhibition of several signaling pathways, including the NF-κB and STAT3 pathways. These pathways are involved in various cellular processes, including cell growth, survival, and inflammation.
Biochemical and physiological effects:
FPB has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and attenuation of inflammation. Additionally, FPB has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPB has several advantages for lab experiments, including its high purity and stability. However, FPB also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for FPB research, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential therapeutic applications in humans. Additionally, the use of FPB as a chemical tool for investigating signaling pathways and cellular processes is an area of growing interest.
In conclusion, FPB is a novel chemical compound that has shown promising therapeutic potential in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FPB as a therapeutic agent.
Aplicaciones Científicas De Investigación
FPB has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, FPB has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. In inflammation research, FPB has been found to attenuate the production of pro-inflammatory cytokines and chemokines. In neurological research, FPB has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-16-9-4-13(18(22)20-15-7-5-14(19)6-8-15)12-17(16)26(23,24)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDRVCCQQVQBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4682955.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4682956.png)
![2-{5-[(4-propylphenoxy)methyl]-2-furoyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4682961.png)
![4-{[(4-tert-butylcyclohexyl)carbonyl]amino}benzoic acid](/img/structure/B4682968.png)
![3-{5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}-1-cyclopropyl-2-propen-1-one](/img/structure/B4682977.png)
![N-[amino(imino)methyl]-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4682991.png)
![methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4682995.png)
![N-{3-[(2-methylphenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide](/img/structure/B4682998.png)
![5-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B4683009.png)
![3-(3,4-dichlorobenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4683015.png)

![propyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B4683028.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B4683037.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4683049.png)